3-(6-Methyl-1,3-benzoxazol-2-yl)aniline
Overview
Description
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the molecular formula C15H14N2O. It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that benzoxazole derivatives have been found to exhibit various biological activities, which might suggest a broad spectrum of interactions with different targets .
Biochemical Pathways
Benzoxazole derivatives have been observed to influence a variety of biological processes, indicating that they may interact with multiple pathways .
Result of Action
As a benzoxazole derivative, it may have diverse biological activities, but specific effects would depend on its exact mode of action .
Preparation Methods
The synthesis of 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent, such as toluene, at elevated temperatures (e.g., 110°C) for several hours to achieve high yields .
Chemical Reactions Analysis
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced by other groups.
Scientific Research Applications
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the development of new materials with specific pharmacological activities.
Comparison with Similar Compounds
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives, such as:
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: Similar in structure but with different substituents, leading to variations in pharmacological activity.
4-Chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline: Contains a chlorine atom, which can enhance its antimicrobial properties.
1-Benzoxazolyl-o-carboranes: These compounds are synthesized using similar methods and have shown potential in various biological applications.
Biological Activity
3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and results from various studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzoxazole ring and an aniline moiety, which contribute to its pharmacological potential. The presence of nitrogen and oxygen heteroatoms enhances its reactivity and interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor cell growth. Studies have indicated that this compound can affect cancer cell lines, particularly those associated with colorectal carcinoma.
- Antibacterial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of protein functions.
- Antifungal Properties : Research has also highlighted its antifungal capabilities against pathogens such as Candida albicans, indicating a broad spectrum of antimicrobial activity .
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is known that benzoxazole derivatives often interact with multiple biological targets and pathways:
- Target Interactions : The compound may interact with DNA and RNA synthesis pathways, influencing cellular proliferation and apoptosis in cancer cells .
- Biochemical Pathways : It has been observed to influence various biochemical processes, indicating a potential for multi-target action in therapeutic applications .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of colorectal carcinoma cell lines | |
Antibacterial | Activity against Bacillus subtilis and E. coli | |
Antifungal | Activity against Candida albicans |
Case Study: Antitumor Activity
In a study evaluating the antitumor effects of various benzoxazole derivatives, this compound was found to significantly inhibit the growth of human colorectal carcinoma cell lines. The study utilized cell viability assays to measure the compound's efficacy, revealing that it induces apoptosis in cancer cells through activation of caspase pathways .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using standard broth dilution methods. Results indicated significant antibacterial activity with lower MIC values for certain derivatives when tested against Bacillus subtilis and Escherichia coli .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between 2-aminophenol and various aldehydes or ketones under specific conditions. This compound serves as an intermediate for synthesizing other complex organic molecules with potential pharmacological properties .
Properties
IUPAC Name |
3-(6-methyl-1,3-benzoxazol-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYRJYREVBTAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-37-2 | |
Record name | 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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